Glucoraphanin - 21414-41-5

Glucoraphanin

Catalog Number: EVT-331047
CAS Number: 21414-41-5
Molecular Formula: C12H23NO10S3
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucoraphanin is under investigation in clinical trial NCT01879878 (Pilot Study Evaluating Broccoli Sprouts in Advanced Pancreatic Cancer [POUDER Trial]).
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate is a natural product found in Brassica oleracea, Brassica oleracea var. gemmifera, and other organisms with data available.

Glucoerucin

  • Compound Description: Glucoerucin is a glucosinolate, similar to glucoraphanin, found in cruciferous vegetables. It is a precursor to the isothiocyanate erucin. []
  • Relevance: Glucoerucin is structurally similar to glucoraphanin, differing only in the oxidation state of the sulfur atom in the side chain. Glucoraphanin can be converted to glucoerucin by the action of sulfoxide reductases found in some bacteria. [, ] This conversion highlights a potential metabolic pathway of glucoraphanin in the gut.

Sulforaphane

  • Compound Description: Sulforaphane is a potent isothiocyanate derived from the hydrolysis of glucoraphanin by the enzyme myrosinase. [, , , , , , ] It exhibits various biological activities, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and phase II enzyme induction properties. [, , , , , , , , ]
  • Relevance: Sulforaphane is the primary bioactive compound formed from glucoraphanin and is responsible for many of the health benefits attributed to broccoli consumption. [, , , , , ]

Sulforaphane N-acetyl cysteine conjugate

  • Compound Description: This conjugate is a metabolite of sulforaphane, formed in the body through conjugation with N-acetyl cysteine. [] This process is part of the detoxification pathway for sulforaphane.
  • Relevance: The presence of this conjugate in urine, following glucoraphanin administration, demonstrates the absorption and metabolism of glucoraphanin and its conversion to sulforaphane in vivo. []

Sulforaphane Nitrile

  • Compound Description: Sulforaphane nitrile is a breakdown product of glucoraphanin, formed through a different pathway than sulforaphane formation. [, , ] Its formation is favored under certain conditions, such as low pH or in the presence of specific proteins.
  • Relevance: This compound is another product derived from glucoraphanin hydrolysis, highlighting the complexity of its metabolism. [, ]

Erucin

  • Compound Description: Erucin is an isothiocyanate formed from the hydrolysis of glucoerucin. [, ]
  • Relevance: Erucin is structurally related to sulforaphane, both being isothiocyanates. Its production from glucoraphanin, via glucoerucin, demonstrates the potential for bacterial metabolism of glucoraphanin in the gut. [, ]

Erucin Nitrile

  • Compound Description: Erucin nitrile is a breakdown product of glucoerucin, analogous to sulforaphane nitrile. [, ]
  • Relevance: Similar to sulforaphane nitrile, the formation of erucin nitrile highlights the diverse metabolic fates of glucoraphanin and related glucosinolates in biological systems. []

Gluconapin

  • Compound Description: Gluconapin is a glucosinolate found in some Brassica vegetables, including broccoli. [, ] It is a precursor to the isothiocyanate, gluconapin nitrile.
  • Relevance: Gluconapin is another glucosinolate found in broccoli, often alongside glucoraphanin. [, ] Its presence contributes to the overall glucosinolate profile and potential health benefits of broccoli.

Glucobrassicin

  • Compound Description: Glucobrassicin is a glucosinolate found in cruciferous vegetables like broccoli. It is a precursor to indole-3-carbinol (I3C), a compound with anticancer properties. []
  • Relevance: Glucobrassicin, alongside glucoraphanin, contributes to the health-promoting properties of broccoli. [] Enhancing both compounds in broccoli can enhance its nutritional value.

Indole-3-carbinol (I3C)

  • Compound Description: I3C is a bioactive compound derived from the hydrolysis of glucobrassicin. [] It exhibits anticancer properties.
  • Relevance: I3C is a significant bioactive compound present in broccoli, alongside sulforaphane, and contributes to the overall health benefits of broccoli consumption. []

4-Hydroxyglucobrassicin

  • Compound Description: 4-Hydroxyglucobrassicin is a glucosinolate found in some cruciferous vegetables. [] While it has some potential health benefits, its breakdown products can also have negative health implications.
  • Relevance: 4-Hydroxyglucobrassicin is relevant because it highlights the importance of selective breeding in broccoli. Breeding efforts aim to increase beneficial glucosinolates like glucoraphanin while minimizing potentially harmful ones like 4-hydroxyglucobrassicin. []

Progoitrin

  • Compound Description: Progoitrin is a glucosinolate found in some Brassica vegetables. Its hydrolysis product, oxazolidine-2-thione, can have harmful effects on human and animal health. []
  • Relevance: Progoitrin represents a glucosinolate that breeders aim to minimize in broccoli to improve its safety and health benefits. [] Its negative effects contrast with the beneficial effects of glucoraphanin.

Glucoiberin

  • Compound Description: Glucoiberin is a glucosinolate found in some cruciferous vegetables, often co-occurring with glucoraphanin. [, , ] It is metabolized into iberin and iberverin, which have potential bioactivity.
  • Relevance: Glucoiberin is another glucosinolate present in broccoli that contributes to its complex glucosinolate profile. [, , ] Similar to glucoraphanin, it is metabolized by gut bacteria, emphasizing the role of gut microbiota in converting these compounds into potentially bioactive forms.

Dihomomethionine (DHM)

  • Compound Description: DHM is a key intermediate in the biosynthesis of glucoraphanin. It is formed from methionine through a series of enzymatic reactions. [, ]
  • Relevance: DHM is directly involved in the production of glucoraphanin, representing a crucial step in its biosynthetic pathway. [, ] Increasing DHM levels can lead to enhanced glucoraphanin accumulation in plants.
Source

The primary source of glucoraphanin is the plant species Brassica oleracea, particularly in its varieties like broccoli. The concentration of glucoraphanin can vary depending on factors such as the plant's growth conditions and developmental stage. Research indicates that glucoraphanin accumulates significantly during the germination phase of broccoli seedlings, where specific biosynthetic pathways are activated to enhance its production .

Classification

Chemically, glucoraphanin is classified as an aliphatic glucosinolate. It consists of a thioglucose moiety linked to an amino acid-derived side chain. The structure includes a sulfur atom, which is characteristic of all glucosinolates. In terms of its biological classification, glucoraphanin falls under the category of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of organisms but play important roles in plant defense and human health.

Synthesis Analysis

Methods

The biosynthesis of glucoraphanin involves several enzymatic steps that convert precursor molecules into the final compound. The process begins with the amino acid methionine, which undergoes various transformations to produce 2-oxo acids via S-adenosyl methionine (SAMe). This is followed by a series of reactions including oxidation, conjugation, carbon-sulfur cleavage, glycosylation, and sulfation .

Technical Details:

  1. Key Enzymes: Important enzymes in this pathway include C-S lyase for carbon-sulfur cleavage and sulfotransferases involved in sulfation.
  2. Regulatory Genes: Genes such as SUR1, CYP79F1, and GYP83A1 play crucial roles in regulating these biosynthetic processes.
Molecular Structure Analysis

Structure

The molecular formula for glucoraphanin is C_12H_17N_2O_10S. Its structure features:

  • A glucose unit
  • A side chain derived from methionine
  • A sulfonate group attached to the glucose moiety

Data

The molecular weight of glucoraphanin is approximately 351.34 g/mol. Its structural characteristics contribute to its stability and reactivity under different chemical conditions.

Chemical Reactions Analysis

Reactions

Glucoraphanin undergoes hydrolysis to form sulforaphane when exposed to the enzyme myrosinase. This reaction can occur endogenously (within plant tissues) or exogenously (in vitro). The hydrolysis reaction typically yields sulforaphane along with glucose.

Technical Details:

  • Conditions: Optimal conditions for hydrolysis include a temperature of 30 °C and neutral pH.
  • Yield: Exogenous hydrolysis can achieve higher yields (up to 78%) compared to endogenous processes .
Mechanism of Action

Process

The mechanism by which glucoraphanin exerts its biological effects primarily involves its conversion to sulforaphane. Upon hydrolysis by myrosinase:

  1. Glucoraphanin is converted into an unstable aglycone.
  2. This aglycone can rearrange into various products, including isothiocyanates like sulforaphane.
  3. Sulforaphane acts as an antioxidant and has been shown to induce phase II detoxification enzymes in the body.

Data

Research indicates that sulforaphane exhibits anticancer properties by modulating cellular signaling pathways associated with apoptosis and cell cycle regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glucoraphanin typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and organic solvents such as methanol.

Chemical Properties

  • Stability: Glucoraphanin is relatively stable under normal storage conditions but can degrade upon prolonged exposure to heat or acidic environments.
  • Reactivity: It reacts readily with myrosinase to produce sulforaphane.

Relevant analyses show that glucoraphanin maintains its integrity under various environmental conditions but may lose efficacy due to degradation over time.

Applications

Scientific Uses

Glucoraphanin has garnered interest in nutritional science due to its potential health benefits:

  • Cancer Prevention: Its conversion to sulforaphane has been linked with reduced cancer risk through mechanisms involving detoxification enzyme induction.
  • Antioxidant Activity: Research suggests that glucoraphanin may help combat oxidative stress by enhancing the body’s antioxidant defenses.
  • Metabolic Health: Studies indicate potential benefits for metabolic disorders due to its role in modulating inflammation and cellular metabolism.
Biochemical Characterization of Glucoraphanin

Structural Properties and Isomeric Forms

Glucoraphanin (4-methylsulfinylbutyl glucosinolate; C₁₂H₂₃NO₁₀S₃) is an aliphatic glucosinolate characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a 4-methylsulfinylbutyl side chain [7] [10]. Its molecular weight is 437.49 g·mol⁻¹, and it typically exists as a potassium salt in plants. The sulfinyl group (-S(O)-) confers chirality, with the biologically active form exhibiting R absolute configuration. This stereospecificity arises during biosynthesis, where flavin monooxygenases selectively oxidize the precursor glucoerucin (4-methylthiobutyl glucosinolate) [10]. Unlike benzenic or indolic glucosinolates, glucoraphanin’s aliphatic chain originates from methionine elongation, making it prevalent in Brassica oleracea varieties like broccoli and kale [7] [9].

Table 1: Key Structural Features of Glucoraphanin

PropertyDescription
Chemical FormulaC₁₂H₂₃NO₁₀S₃
IUPAC Name1-S-[(1E)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-β-D-glucopyranose
Molar Mass437.49 g·mol⁻¹
Chiral CenterSulfinyl group (R configuration)
PrecursorDihomomethionine
Dominant SourcesBroccoli, kale, Brussels sprouts

Biosynthetic Pathways in Brassica Species

Glucoraphanin biosynthesis in Brassica species involves three coordinated stages:

  • Amino Acid Chain Elongation: Methionine undergoes two rounds of elongation via acetyl-CoA condensation, forming dihomomethionine. This process is catalyzed by methylthioalkylmalate (MAM) synthases [2] [9].
  • Core Structure Assembly: Dihomomethionine is oxidized by cytochrome P450 enzymes (CYP79F1, CYP83A1) to form an aldoxime. Subsequent conjugation with cysteine, cleavage by C-S lyase (SUR1), glycosylation (UGT74B1), and sulfation (SOT18) yield the core glucosinolate structure [2] [9].
  • Side-Chain Oxidation: The methylthio (-S-CH₃) group of 4-methylthiobutyl glucosinolate (glucoerucin) is oxidized to methylsulfinyl (-S(O)-CH₃) by flavin monooxygenases (FMO GS-OX), specifically producing glucoraphanin [2] [10].

Gene expression studies in broccoli sprouts reveal upregulated CYP79F1, UGT74B1, and FMO transcripts during weeks 3–4 post-germination, correlating with peak glucoraphanin accumulation. At week 4, total glucoraphanin content exceeds seed levels by 1.8-fold, indicating active de novo synthesis [2].

Enzymatic Hydrolysis to Sulforaphane: Myrosinase-Mediated Conversion

Upon cellular disruption (e.g., chewing, processing), glucoraphanin contacts the enzyme myrosinase (β-thioglucosidase; EC 3.2.1.147), initiating hydrolysis:

  • Cleavage Mechanism: Myrosinase cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone [6].
  • Sulforaphane Formation: The aglycone spontaneously rearranges into sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane), a potent Nrf2 pathway activator [3] [6].
  • Competing Pathways: Epithiospecifier protein (ESP) diverts hydrolysis toward sulforaphane nitrile under acidic conditions (pH < 4) or high temperatures (>60°C). Optimal sulforaphane yield occurs at pH 5–7 and 20–40°C [6].

Gut Microbiota-Mediated Hydrolysis: In the absence of plant myrosinase (e.g., cooked broccoli), human gut microbiota hydrolyze glucoraphanin via microbial thioglucosidases. Lactobacillus and Bacteroides species convert it to sulforaphane, erucin, and related metabolites, though interindividual microbiota variations cause significant bioavailability differences [3].

Exogenous Hydrolysis Efficiency: Myrosinase extracted from Chinese flowering cabbage (Brassica rapa) converts 48% of glucoraphanin to sulforaphane within 30 minutes at pH 6 and 30°C. Comparatively, broccoli myrosinase exhibits higher activity but may co-express ESP, reducing efficiency [6].

Stability and Degradation Under Environmental Stressors

Glucoraphanin stability is influenced by temperature, humidity, and enzymatic activity:

  • Temperature Effects: Refrigeration (4°C) preserves glucoraphanin in broccoli florets for 7 days with <10% loss. At 20°C, degradation accelerates, resulting in 30–50% loss within 3 days due to endogenous myrosinase activation [1] [4].
  • Humidity Impact: Relative humidity (RH) >90% minimizes glucoraphanin loss by suppressing enzyme activity. At RH <70%, dehydration concentrates cytosolic components, enhancing myrosinase-glucoraphanin contact and hydrolysis [1].
  • Post-Harvest Processing: Blanching (100°C for 5 min) denatures myrosinase, stabilizing glucoraphanin but eliminating sulforaphane formation unless exogenous myrosinase is added [4] [6]. Freezing (-18°C) reduces degradation to <5% over 6 months.

Properties

CAS Number

21414-41-5

Product Name

Glucoraphanin

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate

Molecular Formula

C12H23NO10S3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)

InChI Key

GMMLNKINDDUDCF-UHFFFAOYSA-N

SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Synonyms

eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate)
glucoraphanin

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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